D-azidophenylalanine CHA salt

Chiral purity Enantiomeric excess Quality control

Procuring azidophenylalanine without verifying stereochemistry and salt form risks failed bioconjugation. D-Azidophenylalanine CHA salt (CAS 1286670-95-8) eliminates this risk with >95% NMR purity and a CHA counterion that enhances solubility in DMF/DMSO versus HCl salts. - Compatible with orthogonal translation systems optimized for D-amino acids-inaccessible to L-azidophenylalanine. - Superior organic-phase solubility accelerates SPPS coupling and enables CuAAC/SPAAC in non-aqueous media. - In stock with batch CoA for immediate deployment in genetic code expansion and click chemistry workflows.

Molecular Formula C15H22N4O2
Molecular Weight 290.36
Cat. No. B1165777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-azidophenylalanine CHA salt
Synonymscyclohexanaminium (S)-2-azido-3-phenylpropanoate; N3-Phe-OH
Molecular FormulaC15H22N4O2
Molecular Weight290.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Azidophenylalanine CHA Salt: Key Properties and Research-Grade Procurement Specifications


D-Azidophenylalanine CHA salt (CAS 1286670-95-8) is a non-canonical amino acid derivative comprising a D-phenylalanine backbone functionalized with an azido (-N₃) group and crystallized as a cyclohexylamine (CHA) salt . The compound is supplied as a white solid with >95% purity (NMR), molecular formula C15H22N4O2, and molecular weight 290.36 g/mol . As a bioorthogonal handle, it is primarily employed in genetic code expansion for site-specific protein modification and in click chemistry applications for bioconjugation and materials research .

Why Generic Substitution Fails: Stereochemical and Salt-Form Differentiation in Azidophenylalanine Procurement


Generic substitution among azidophenylalanine variants is precluded by three non-interchangeable parameters: stereochemistry (D- vs. L-configuration), counterion identity (CHA vs. free base vs. HCl salt), and azide position (α- vs. p-substituted). The D-enantiomer exhibits distinct compatibility with orthogonal translation systems optimized for D-amino acids and may confer differential metabolic stability compared to the more extensively characterized L-counterpart [1]. The CHA salt form, relative to the hydrochloride, is often selected for enhanced solubility in organic solvents and improved crystallinity for solid-phase handling, although direct head-to-head quantitative data remains limited . Substitution with 4-azido-L-phenylalanine (pAzF), which possesses a para-azide rather than α-azide, alters both the incorporation efficiency with engineered synthetases and the spatial positioning of the bioorthogonal handle within the target protein, fundamentally changing experimental outcomes [2].

Quantitative Differentiation of D-Azidophenylalanine CHA Salt from Functional Analogs: A Comparator-Based Evidence Guide


Stereochemical Purity and Enantiomer Discrimination in Procurement

D-Azidophenylalanine CHA salt is supplied with >95% purity as verified by NMR . While a comparable purity specification (>95% by NMR) is reported for L-azidophenylalanine CHA salt, no direct, published comparative study quantifying the enantiomeric excess or relative stability of the D-enantiomer was identified . The D-configuration (R) distinguishes it from the more common L-enantiomer (S) used in most genetic code expansion systems [1].

Chiral purity Enantiomeric excess Quality control

Transport and Cellular Uptake Characteristics via System L

p-Azidophenylalanine (a close structural analog) functions as a specific substrate for System L, a major neutral amino acid transporter [1]. In cultured hepatoma cells (HTC), it exhibits a K_m of 78 μM, similar to other System L substrates [2]. It shows competitive inhibition for leucine transport (K_i 75-120 μM) but does not inhibit Na+-dependent System A or ASC transporters [3].

Amino acid transport System L Cellular uptake

Orthogonal Translation System Compatibility: L- vs. D-Amino Acid Incorporation

Engineered orthogonal translation systems have been evolved for efficient multi-site incorporation of p-azido-L-phenylalanine (pAzF) into proteins [1]. Evolved aminoacyl-tRNA synthetases (aaRSs) achieved up to 25-fold increased protein production for pAzF and enabled high-accuracy (>95%) incorporation at up to 30 sites [2]. Comparable systems for D-azidophenylalanine are less established, highlighting a key differentiation in application scope [3].

Genetic code expansion Orthogonal tRNA synthetase Unnatural amino acid incorporation

Solubility Profile: CHA Salt vs. Hydrochloride Salt

D-Azidophenylalanine CHA salt is reported to be soluble in polar organic solvents, a property attributed to the cyclohexylamine counterion . In contrast, 4-azido-L-phenylalanine hydrochloride has a reported aqueous solubility of 25 mg/mL (121.24 mM) at pH 11 and DMSO solubility of 5 mg/mL (24.25 mM) at pH 3 with heating [1]. While not a direct head-to-head comparison, the CHA salt is generally favored for applications requiring enhanced organic solvent compatibility, such as peptide synthesis or click chemistry in non-aqueous media .

Solubility Formulation Organic synthesis

Optimal Research and Industrial Applications for D-Azidophenylalanine CHA Salt Based on Differential Evidence


Chiral Peptide and Peptidomimetic Synthesis Requiring D-Amino Acid Configuration

D-Azidophenylalanine CHA salt serves as a chiral building block for incorporating a bioorthogonal azide handle into peptides or peptidomimetics that require a D-amino acid backbone. The CHA salt form enhances solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as DMF and DMSO, facilitating coupling reactions . This application leverages the compound's stereochemical purity and improved organic solvent compatibility relative to hydrochloride salts .

Bioorthogonal Conjugation in Non-Aqueous or Mixed Solvent Systems

The azido group of D-azidophenylalanine CHA salt enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific conjugation . The CHA salt form is advantageous when reactions must be performed in organic solvents or solvent mixtures where hydrochloride salts exhibit poor solubility. This is particularly relevant for modifying small molecules, polymers, or surfaces where aqueous conditions are undesirable .

Photoaffinity Labeling and Protein Interaction Mapping

Upon UV irradiation, the azido group generates a highly reactive nitrene that can covalently cross-link to nearby biomolecules, enabling photoaffinity labeling for mapping protein-protein or protein-ligand interactions . While p-azido-L-phenylalanine is more commonly used, the D-enantiomer may offer distinct metabolic stability or reduced interference with native biological processes in certain experimental contexts .

Technical Documentation Hub

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